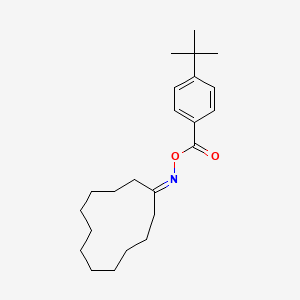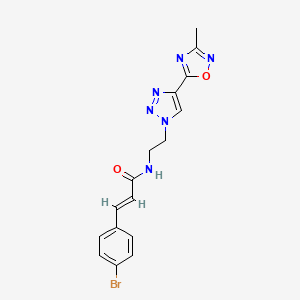
(Cyclododecylideneamino) 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclododecylideneamino) 4-tert-butylbenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzoate family of compounds and is commonly referred to as CDAB.
Mécanisme D'action
The mechanism of action of CDAB is not well understood, but it is thought to involve the formation of a complex between CDAB and the target molecule. This complexation process is thought to stabilize the target molecule and enhance its solubility in aqueous solutions. CDAB has also been shown to interact with lipid membranes, where it can stabilize the membrane and enhance the activity of membrane-bound proteins.
Biochemical and Physiological Effects:
CDAB has been shown to have a range of biochemical and physiological effects, including the stabilization of proteins and membranes, the enhancement of drug activity, and the modulation of ion channels. CDAB has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of CDAB for lab experiments include its ability to enhance the solubility and stability of membrane proteins, its use as a tool in drug discovery, and its ability to stabilize lipid membranes. The limitations of CDAB include its high cost and the complex synthesis required to produce it.
Orientations Futures
There are many potential future directions for CDAB research, including the development of new synthesis methods, the exploration of its anti-inflammatory and anti-cancer properties, and the investigation of its interactions with lipid membranes and ion channels. CDAB may also have potential applications in the development of new drugs and therapies for a range of diseases and conditions.
In conclusion, CDAB is a unique compound that has been widely used in scientific research due to its ability to enhance the solubility and stability of membrane proteins, its use as a tool in drug discovery, and its ability to stabilize lipid membranes. Although the mechanism of action of CDAB is not well understood, it has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. The future of CDAB research is promising, with many potential directions for future investigation.
Méthodes De Synthèse
The synthesis of CDAB involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclododecylamine and 4-tert-butylbenzoic acid. These two compounds are reacted together in the presence of a catalyst to form CDAB. The synthesis of CDAB is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
CDAB has been used in a wide range of scientific research applications, including drug discovery, protein structure determination, and membrane protein stabilization. CDAB has been shown to enhance the solubility and stability of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. CDAB has also been used as a tool in drug discovery, where it has been shown to improve the activity of certain drugs by enhancing their solubility and bioavailability.
Propriétés
IUPAC Name |
(cyclododecylideneamino) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2/c1-23(2,3)20-17-15-19(16-18-20)22(25)26-24-21-13-11-9-7-5-4-6-8-10-12-14-21/h15-18H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUSHFNMLGOAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclododecylideneamino) 4-tert-butylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2785619.png)


![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride](/img/structure/B2785622.png)

![2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2785624.png)
![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2785631.png)
![1-(2-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2785632.png)



![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2785639.png)

![1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785642.png)